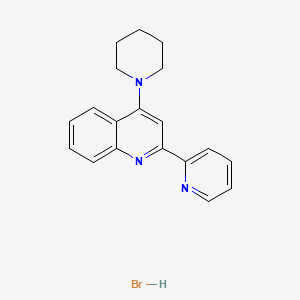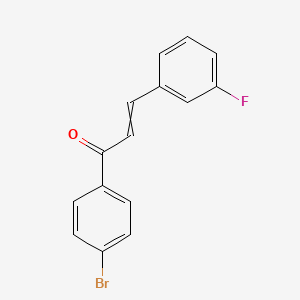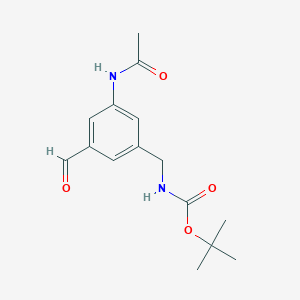
methyl N-(morpholin-4-ylcarbonyl)isoleucinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl N-(morpholin-4-ylcarbonyl)isoleucinate is an organic compound that belongs to the class of isoleucine derivatives This compound is characterized by the presence of a morpholine ring attached to the isoleucine backbone through a carbamate linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-(morpholin-4-ylcarbonyl)isoleucinate typically involves the reaction of isoleucine with morpholine and methyl chloroformate. The reaction proceeds through the formation of an intermediate carbamate, which is then methylated to yield the final product. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the carbamate linkage.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the reaction parameters precisely. The purification of the final product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl N-(morpholin-4-ylcarbonyl)isoleucinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield morpholine N-oxide derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Methyl N-(morpholin-4-ylcarbonyl)isoleucinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving protein modification and enzyme inhibition.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl N-(morpholin-4-ylcarbonyl)isoleucinate involves its interaction with specific molecular targets. The morpholine ring can interact with enzyme active sites, leading to inhibition or modulation of enzyme activity. The carbamate linkage may also play a role in stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl N-(morpholin-4-ylcarbonyl)valinate
- Methyl 4-(morpholin-4-ylcarbonyl)benzoate
Uniqueness
Methyl N-(morpholin-4-ylcarbonyl)isoleucinate is unique due to its isoleucine backbone, which imparts specific stereochemical properties and biological activity. Compared to similar compounds, it may exhibit different reactivity and interaction profiles with biological targets, making it a valuable compound for specialized applications.
Properties
Molecular Formula |
C12H22N2O4 |
|---|---|
Molecular Weight |
258.31 g/mol |
IUPAC Name |
methyl 3-methyl-2-(morpholine-4-carbonylamino)pentanoate |
InChI |
InChI=1S/C12H22N2O4/c1-4-9(2)10(11(15)17-3)13-12(16)14-5-7-18-8-6-14/h9-10H,4-8H2,1-3H3,(H,13,16) |
InChI Key |
GQZIMDKFUGFLJD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)OC)NC(=O)N1CCOCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl (1S,12S,14R,15Z)-15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate](/img/structure/B14858164.png)

![Ethyl [(tert-butoxycarbonyl)(cyanomethyl)amino]acetate](/img/structure/B14858167.png)
![9H-[1,2,4]Triazino[6,5-B]indol-3-amine](/img/structure/B14858182.png)


![(R)-3-Cyclopentyl-3-(4-(7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile (2S,3S)-2,3-bis((4-methylbenzoyl)oxy)succinate](/img/structure/B14858197.png)


![(E)-N-[(3-hydroxy-4-methoxyphenyl)methyl]-N-(3,4,5-trimethoxyphenyl)but-2-enamide](/img/structure/B14858209.png)
![2-[2-Bromo-6-(trifluoromethyl)pyridin-4-YL]ethanamine](/img/structure/B14858215.png)
![10-[3-[4-[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B14858219.png)

